4,7-Difluoronaphthalen-1-ol
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Overview
Description
4,7-Difluoronaphthalen-1-ol is a chemical compound with the molecular formula C10H6F2O. It belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. The presence of fluorine atoms at the 4 and 7 positions and a hydroxyl group at the 1 position makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalene derivatives. For instance, starting with 1-naphthol, selective fluorination at the 4 and 7 positions can be carried out using fluorinating agents such as Selectfluor™ in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming difluoronaphthalene.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluoronaphthoquinones.
Reduction: Formation of difluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4,7-Difluoronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,7-Difluoronaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 4-Fluoronaphthalen-1-ol
- 7,8-Difluoronaphthalen-2-ol
- 1,1-Difluoronaphthalen-2(1H)-one
Comparison: 4,7-Difluoronaphthalen-1-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H6F2O |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4,7-difluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6F2O/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,13H |
InChI Key |
CHOZYFNVMALTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1F)O)F |
Origin of Product |
United States |
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